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Overview
Description
Arginine-tryptophan (Arg-Trp) is a dipeptide composed of the amino acids arginine and tryptophan. This compound is known for its significant role in various biological processes and its potential applications in scientific research. Arginine is a basic amino acid with a guanidinium group, while tryptophan is an aromatic amino acid with an indole ring. The combination of these two amino acids in a dipeptide form results in unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Trp typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process begins with the attachment of the first amino acid, arginine, to a solid resin. The Fmoc protecting group is then removed using a base such as piperidine, exposing the amino group of arginine. The second amino acid, tryptophan, is then coupled to the arginine using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate). After the coupling reaction, the peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of Arg-Trp may involve large-scale SPPS or solution-phase synthesis. In solution-phase synthesis, the amino acids are protected and activated in solution, followed by coupling and deprotection steps. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Arg-Trp can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Reduction: The guanidinium group of arginine can be reduced to form different derivatives.
Substitution: The amino and carboxyl groups of the dipeptide can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for the oxidation of tryptophan.
Reduction: Reducing agents such as sodium borohydride can be employed for the reduction of arginine.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives, while reduction of arginine can produce different guanidine derivatives .
Scientific Research Applications
Arg-Trp has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and as a model compound for understanding peptide behavior.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a component in various biochemical assays .
Mechanism of Action
The mechanism of action of Arg-Trp involves its interaction with biological membranes and proteins. The arginine residue can form hydrogen bonds and electrostatic interactions with negatively charged molecules, while the tryptophan residue can participate in hydrophobic interactions and π-π stacking with aromatic residues. These interactions contribute to the compound’s ability to disrupt bacterial membranes and inhibit the growth of pathogens .
Comparison with Similar Compounds
Similar Compounds
Arginine-phenylalanine (Arg-Phe): Another dipeptide with similar properties but different aromatic residue.
Arginine-tyrosine (Arg-Tyr): Contains a phenolic group instead of an indole ring.
Tryptophan-lysine (Trp-Lys): Combines tryptophan with another basic amino acid, lysine.
Uniqueness of Arg-Trp
Arg-Trp is unique due to the presence of both a basic guanidinium group and an aromatic indole ring, which allows it to participate in a wide range of chemical and biological interactions. This combination of properties makes it particularly useful in studying protein-protein interactions and developing therapeutic agents .
Properties
IUPAC Name |
2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c18-12(5-3-7-21-17(19)20)15(24)23-14(16(25)26)8-10-9-22-13-6-2-1-4-11(10)13/h1-2,4,6,9,12,14,22H,3,5,7-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADCERNTBWTXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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